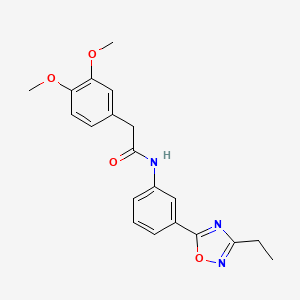
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as DMQD and is known to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of DMQD is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DMQD has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. DMQD has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling. Additionally, DMQD has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
DMQD has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. DMQD has also been found to reduce inflammation and protect against oxidative stress. Additionally, DMQD has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMQD in lab experiments is its wide range of potential therapeutic applications. DMQD has been shown to have activity against cancer, viruses, bacteria, and neurodegenerative disorders. Additionally, DMQD has been found to have low toxicity in animal models. One limitation of using DMQD in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are many potential future directions for research on DMQD. One area of interest is the development of DMQD analogs with improved solubility and bioavailability. Another area of interest is the investigation of DMQD's activity against other types of cancer and viral infections. Additionally, DMQD's potential as a neuroprotective agent for the treatment of traumatic brain injury and stroke should be further explored. Finally, the development of DMQD-based drug delivery systems could enhance its therapeutic potential.
Synthesemethoden
The synthesis of DMQD involves the reaction of 2,5-dimethylphenylamine with 3,4-dimethoxybenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 2-hydroxy-3-(2-quinolinylmethyl) quinoline in the presence of sodium hydroxide to yield DMQD. The purity of DMQD can be improved through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
DMQD has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antiviral, and antibacterial properties. DMQD has also been found to have potential as an anti-inflammatory and neuroprotective agent. Additionally, DMQD has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-3,4-dimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-17-9-10-18(2)23(13-17)29(27(31)20-11-12-24(32-3)25(15-20)33-4)16-21-14-19-7-5-6-8-22(19)28-26(21)30/h5-15H,16H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFVCDFBLLZMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-3,4-dimethoxy-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7714531.png)



